molecular formula C10H6INO3 B12069416 5-(3-Iodophenyl)isoxazole-4-carboxylic acid CAS No. 887408-04-0

5-(3-Iodophenyl)isoxazole-4-carboxylic acid

Katalognummer: B12069416
CAS-Nummer: 887408-04-0
Molekulargewicht: 315.06 g/mol
InChI-Schlüssel: UCHIYZCKTHATEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid is an organic compound that features an isoxazole ring substituted with a 3-iodophenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid typically involves the construction of the isoxazole ring followed by the introduction of the 3-iodophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-iodobenzaldehyde with hydroxylamine hydrochloride can form the isoxazole ring, which is then followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or palladium catalysts can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group can yield 5-(3-Azido-phenyl)-isoxazole-4-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and the 3-iodophenyl group can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(3-Bromo-phenyl)-isoxazole-4-carboxylic acid
  • 5-(3-Chloro-phenyl)-isoxazole-4-carboxylic acid
  • 5-(3-Fluoro-phenyl)-isoxazole-4-carboxylic acid

Uniqueness

5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid is unique due to the presence of the iodine atom, which can confer distinct reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger size and higher atomic number of iodine can influence the compound’s interactions with molecular targets, potentially leading to different biological effects and applications.

Eigenschaften

CAS-Nummer

887408-04-0

Molekularformel

C10H6INO3

Molekulargewicht

315.06 g/mol

IUPAC-Name

5-(3-iodophenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H6INO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14)

InChI-Schlüssel

UCHIYZCKTHATEL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)I)C2=C(C=NO2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.